molecular formula C16H20N8S B6442554 4-ethyl-2-(methylsulfanyl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine CAS No. 2548988-93-6

4-ethyl-2-(methylsulfanyl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine

Cat. No.: B6442554
CAS No.: 2548988-93-6
M. Wt: 356.5 g/mol
InChI Key: QDEXUUKWIQHWIX-UHFFFAOYSA-N
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Description

The compound 4-ethyl-2-(methylsulfanyl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine features a pyrimidine core substituted at three positions:

  • Position 4: Ethyl group, enhancing lipophilicity.
  • Position 2: Methylsulfanyl (SCH₃), contributing to hydrophobic interactions and metabolic stability.
  • Position 6: A piperazine linker connected to a [1,2,4]triazolo[4,3-b]pyridazine moiety, a pharmacophore common in epigenetic inhibitors (e.g., bromodomain and extraterminal (BET) proteins) .

Properties

IUPAC Name

6-[4-(6-ethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N8S/c1-3-12-10-15(19-16(18-12)25-2)23-8-6-22(7-9-23)14-5-4-13-20-17-11-24(13)21-14/h4-5,10-11H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEXUUKWIQHWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Findings and Trends

Triazolopyridazine Orientation : Methoxy or trifluoromethyl substitutions on triazolopyridazine improve BET selectivity .

Sulfur Substituents : Methylsulfanyl aids hydrophobic interactions, while sulfonyl groups enhance metabolic stability .

Linker Flexibility : Piperazine spacers optimize binding to epigenetic targets, as seen in AZD5153 .

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